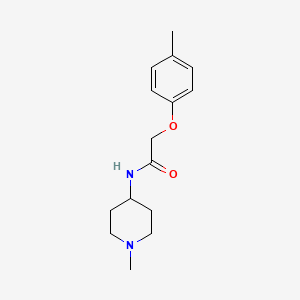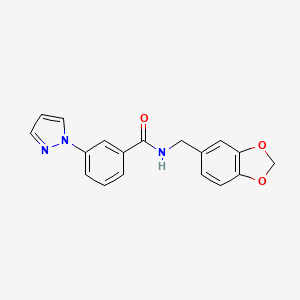
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as MPAA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of acetamides and has been shown to have various biochemical and physiological effects.
作用機序
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This compound has also been shown to have a modulatory effect on nicotinic acetylcholine receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to its ability to enhance cholinergic neurotransmission. This leads to improved cognitive function, increased muscle strength, and enhanced neuromuscular transmission. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool for studying cholinergic neurotransmission. This compound is also relatively stable and can be easily synthesized in large quantities. However, it has some limitations, such as its potential toxicity and the need for careful handling.
将来の方向性
There are several future directions for research on 2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be able to slow down the progression of these diseases. Another area of interest is its potential use as a cognitive enhancer. This compound has been shown to improve cognitive function in animal models and may have applications in the treatment of cognitive disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of acetylcholinesterase and has various biochemical and physiological effects. This compound has several advantages for lab experiments and has potential applications in the treatment of neurodegenerative diseases and cognitive disorders. Further research is needed to fully understand the mechanism of action and clinical applications of this compound.
合成法
The synthesis of 2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves the reaction of 4-methylphenol with N-(1-methyl-4-piperidinyl)acetamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been extensively used in scientific research, especially in the field of neuroscience. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-5-14(6-4-12)19-11-15(18)16-13-7-9-17(2)10-8-13/h3-6,13H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTQXGTUMIPUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5290553.png)
![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5290556.png)
![(3aR*,7aS*)-2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290560.png)

![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5290570.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5290577.png)
![N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B5290585.png)
![N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide](/img/structure/B5290600.png)


![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290617.png)
![4-methoxy-3-[(methylamino)sulfonyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5290628.png)
![1-(5-chloro-2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5290640.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5290644.png)
